
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
説明
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Development of Chiral Functional Materials
The compound is used in the development of chiral functional materials based on natural chiral compounds . These optically active polymers and supramolecules form well-defined assemblies and architectures, which are important materials with a wide range of applications .
2. Fabrication of Chiral Conjugated Polyacetylenes and Polyarylene Ethynylenes The compound plays a significant role in the fabrication of chiral conjugated polyacetylenes and polyarylene ethynylenes . These materials have potential applications in many scientific fields and material fabrication processes, including electronics, sensing, asymmetric catalysis, and biological applications .
Preparation of Optically Active Gels
Optically active gels based on helical N-propargylamide polymers are prepared using a one-pot two-step methodology . The compound is used in the pre-formation of helical N-propargylamide copolymer (defined as N=N-HP) and the preparation of gels bearing the helical copolymers .
Chiral Recognition and Chiral Resolution
The optically active gels prepared using the compound show preferential adsorption towards ®-(+)-1-phenylethylamine in the two enantiomers . This demonstrates the potential of such gels in chiral recognition and chiral resolution .
Development of Biocompatible Materials
The compound is used in the development of biocompatible materials . These materials are essential for various applications in the medical and healthcare industry .
Energy Harvesting and Storage
The compound contributes to the development of advanced and smart functional polymers, which have tremendous potential for application in energy harvesting and storage .
作用機序
Mal-AMCHC-N-Propargylamide, also known by its chemical name 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide, is a compound of interest in the field of bio-conjugation . This article will delve into the various aspects of its mechanism of action.
Target of Action
Mal-AMCHC-N-Propargylamide is primarily used as a bio-conjugation reagent . Its primary targets are therefore the molecules it is intended to conjugate, such as antibodies in the synthesis of antibody-drug conjugates (ADCs) .
Mode of Action
The compound contains an azide group , which is a key component in click chemistry . Click chemistry is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds .
Biochemical Pathways
The exact biochemical pathways affected by Mal-AMCHC-N-Propargylamide would depend on the molecules it is conjugated to. As a bio-conjugation reagent, it can be used to attach a variety of different agents to antibodies, thereby influencing a wide range of biochemical pathways .
Pharmacokinetics
As a bio-conjugation reagent, its bioavailability would be largely determined by the properties of the molecules it is conjugated to .
Result of Action
The molecular and cellular effects of Mal-AMCHC-N-Propargylamide’s action would again depend on the molecules it is conjugated to. In the context of ADCs, the compound could potentially enable the targeted delivery of cytotoxic drugs to cancer cells .
Action Environment
The action, efficacy, and stability of Mal-AMCHC-N-Propargylamide can be influenced by various environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . Furthermore, it should be kept away from incompatible materials and foodstuff containers .
特性
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]-N-prop-2-ynylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-9-16-15(20)12-5-3-11(4-6-12)10-17-13(18)7-8-14(17)19/h1,7-8,11-12H,3-6,9-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFMOXYVCNOXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



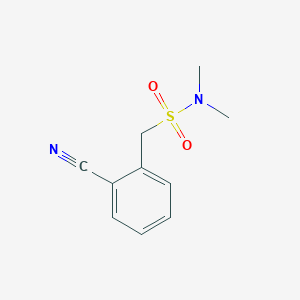

![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)
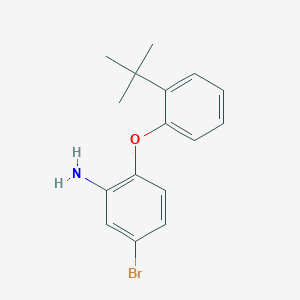
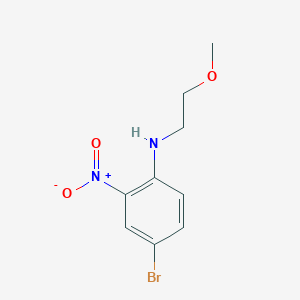
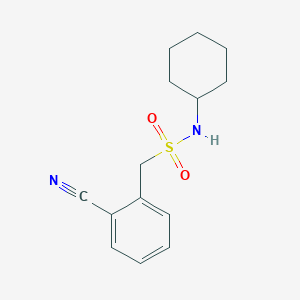

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)

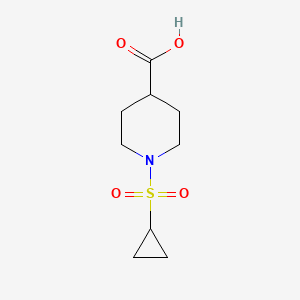

![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)